molecular formula C10H12O5 B15310096 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B15310096
M. Wt: 212.20 g/mol
InChI Key: DUEIMTKUMQHPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid, featuring two methoxy groups and a hydroxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The process begins with 1,4-dimethoxybenzene.

    Formylation: 1,4-dimethoxybenzene reacts with formaldehyde in the presence of a hydrogen halide to form 2-halomethyl-1,4-dimethoxybenzene.

    Cyanation: The halomethyl derivative undergoes cyanation to produce 2-(2,5-dimethoxyphenyl)acetonitrile.

    Hydrolysis: Finally, the acetonitrile is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions such as temperature, pressure, and pH to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Produces 2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid.

    Reduction: Produces 2-(2,5-Dimethoxyphenyl)-2-hydroxyethanol.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)acetic acid
  • 2-(2,5-Dimethoxyphenyl)ethanol
  • 2-(2,5-Dimethoxyphenyl)propionic acid

Uniqueness

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

DUEIMTKUMQHPPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.